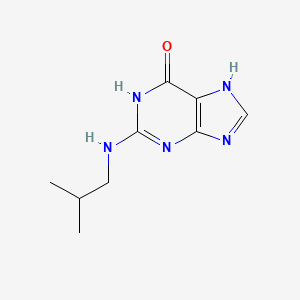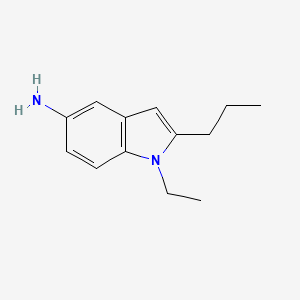
1-Ethyl-2-propyl-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-propyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include ethyl and propyl-substituted phenylhydrazines and appropriate ketones or aldehydes. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .
Industrial production methods may involve optimizing the Fischer indole synthesis for large-scale production, ensuring high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Ethyl-2-propyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-5-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-propyl-1H-indol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-propyl-1H-indol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the ethyl and propyl substituents can enhance the compound’s binding affinity and specificity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-propyl-1H-indol-5-amine can be compared with other indole derivatives, such as:
1-Methyl-2-propyl-1H-indol-5-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different biological activities and chemical properties.
1-Ethyl-2-butyl-1H-indol-5-amine: Contains a butyl group instead of a propyl group, which can affect its solubility and reactivity.
1-Ethyl-2-propyl-1H-indol-3-amine: The amine group is positioned differently, resulting in distinct interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
1-ethyl-2-propylindol-5-amine |
InChI |
InChI=1S/C13H18N2/c1-3-5-12-9-10-8-11(14)6-7-13(10)15(12)4-2/h6-9H,3-5,14H2,1-2H3 |
InChI-Schlüssel |
VQUWTQYWFQWCKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(N1CC)C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897417.png)
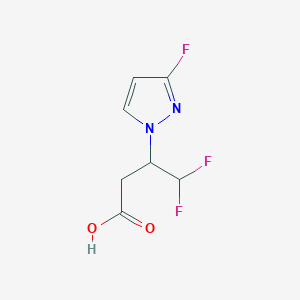
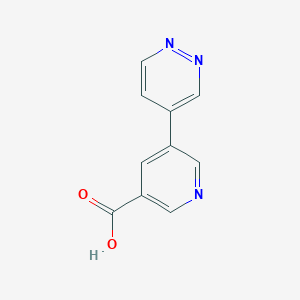


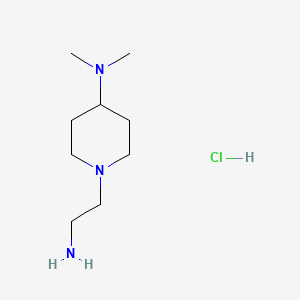
![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)

![4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene](/img/structure/B11897478.png)
